molecular formula C8H5F3N2O B2506307 5-(2-Furyl)-3-(trifluoromethyl)pyrazole CAS No. 197507-85-0

5-(2-Furyl)-3-(trifluoromethyl)pyrazole

Cat. No. B2506307
CAS RN: 197507-85-0
M. Wt: 202.136
InChI Key: WLHBEPWHYFFYHR-UHFFFAOYSA-N
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Description

The compound "5-(2-Furyl)-3-(trifluoromethyl)pyrazole" is a pyrazole derivative that is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a furyl group (a furan ring attached to the pyrazole) and a trifluoromethyl group can confer unique electronic and structural properties to the molecule, which can be exploited in the design of new drugs or materials with specific functions .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the regioselective three-component synthesis, which includes a Sonogashira coupling followed by Michael addition and cyclocondensation. This method has been shown to yield highly fluorescent 1,3,5-trisubstituted pyrazoles in good to excellent yields . Another synthesis route starts with furyl and thienyl chalcones, which are then converted into 2-pyrazolines through treatment with hydrazine or methyl hydrazine . Additionally, the synthesis of furylcyclohexenones and their conversion into dihydroindazoles with furyl substituents has been reported, demonstrating the versatility of furyl-containing compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, particularly those with trifluoromethyl groups, has been studied using various techniques. X-ray crystallography has revealed that these compounds can form stable structures with significant metal-fluorine interactions and exhibit long-range coupling between fluorines and other nuclei, suggesting a possible through-space coupling mechanism . The structure of 3,5-bis(trifluoromethyl)pyrazole has been determined in both the gas phase and solid state, showing the formation of tetramers through hydrogen bonds and the presence of dynamic disorder in the crystal .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. The presence of the trifluoromethyl group can make the metal sites in metal complexes highly electrophilic, leading to the formation of stable adducts with neutral oxygen donors . The electronic properties of these compounds can be fine-tuned, which is beneficial for applications that require specific absorption and emission properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. For instance, the trifluoromethyl group can enhance the electrophilicity of metal sites in complexes, as well as affect the fluorescence and electronic properties of the compounds . The furyl group can also impact the molecule's reactivity and interaction with other molecules, as seen in the formation of tetramers in the solid state . Additionally, the substitution of the furyl ring with an aryl group in pyrazolo-triazolo-pyrimidines has been shown to significantly enhance selectivity for the hA3 adenosine receptor, highlighting the importance of structural modifications in achieving desired biological activities .

Scientific Research Applications

Synthesis and Structural Modification

The synthesis of "5-(2-Furyl)-3-(trifluoromethyl)pyrazole" derivatives has been a subject of significant interest due to their potential biological activities. One study describes an efficient and regioselective method for synthesizing 3-trifluoromethyl-1H-1-phenylpyrazoles, highlighting the importance of introducing a CF3 group into the pyrazole ring for enhancing pharmacological activities (Pittaluga et al., 2013). Another study focuses on generating functionalized pyrazole derivatives through reactions involving 3-(2-Furyl)-3-oxopropanitrile, leading to the formation of acetyl- and ester-pyrazole derivatives (Dawood, Farag, & Abdel‐Aziz, 2006).

Biological Activities

Research into the biological activities of these compounds has uncovered various potential applications. One study synthesizes novel pyrazoline derivatives with non-identical substituents in both pyrazole rings, revealing promising antioxidant and antimicrobial activities, particularly in compounds with trichloromethyl and fluorinated groups (Bonacorso et al., 2015). Another investigation demonstrates the antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles against Mycobacterium tuberculosis, including INH-resistant strains, highlighting the potential of these compounds in tuberculosis treatment (Almeida da Silva et al., 2008).

Antioxidant Properties

The antioxidant properties of pyrazoline derivatives carrying an arylfuran/arylthiophene moiety were explored, with certain compounds showing moderate activity in DPPH scavenging assays (Jois, Kalluraya, & Girisha, 2014). This indicates the potential of furyl-substituted pyrazoles in developing antioxidant therapies.

Antimicrobial and Anticonvulsant Activities

Some studies have synthesized and evaluated the antimicrobial and anticonvulsant activities of furyl-pyrazoline derivatives, finding promising results that suggest potential applications in treating microbial infections and seizure disorders (Ozdemir et al., 2007).

Future Directions

Pyrazoles, including 5-(2-Furyl)-3-(trifluoromethyl)pyrazole, continue to be of interest in organic and medicinal chemistry due to their structural diversity and wide range of applications . Future research may focus on further exploring the structure/reactivity relationships in this class of heterocycles .

properties

IUPAC Name

3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHBEPWHYFFYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)-3-(trifluoromethyl)pyrazole

CAS RN

197507-85-0
Record name 5-(2-Furyl)-3-(trifluoromethyl)pyrazole
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